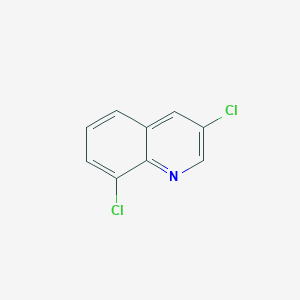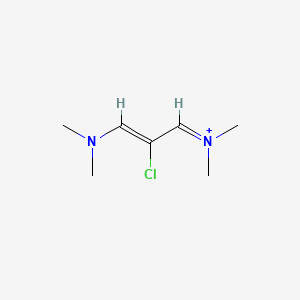
((Z)-2-chloro-3-dimethylamino-allylidene)-dimethyl-ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2-Chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
The synthesis of (Z)-N-(2-Chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium typically involves the reaction of dimethylamine with a chlorinated allyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using automated systems to ensure consistency and purity of the compound .
Chemical Reactions Analysis
(Z)-N-(2-Chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Researchers use it to study the interactions between small molecules and biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Z)-N-(2-Chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other macromolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, (Z)-N-(2-Chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium is unique due to its specific structural features and reactivity. Similar compounds include:
(Z)-2-chloro-3-(dimethylamino)prop-2-enylidene-dimethyl-ammonium: Shares a similar core structure but differs in its substituents.
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate: Another related compound with different functional groups and applications
This detailed article provides a comprehensive overview of (Z)-N-(2-Chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H14ClN2+ |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
[(Z)-2-chloro-3-(dimethylamino)prop-2-enylidene]-dimethylazanium |
InChI |
InChI=1S/C7H14ClN2/c1-9(2)5-7(8)6-10(3)4/h5-6H,1-4H3/q+1 |
InChI Key |
ZCWYTDUBAJRUHF-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C=C(/C=[N+](C)C)\Cl |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


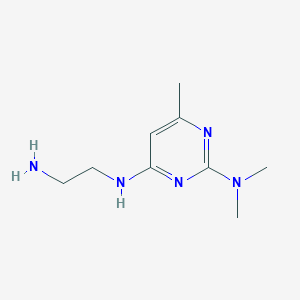

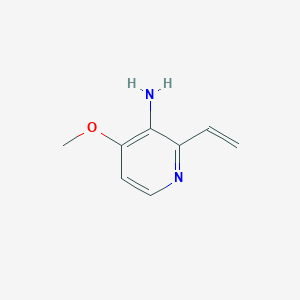

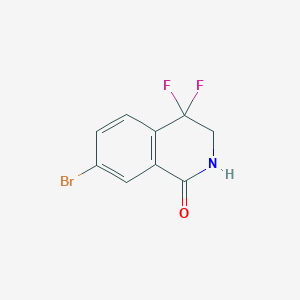
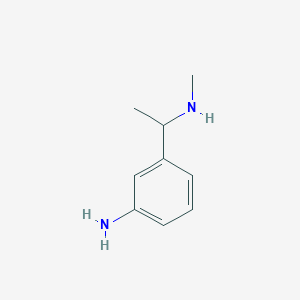
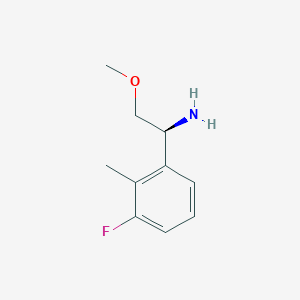

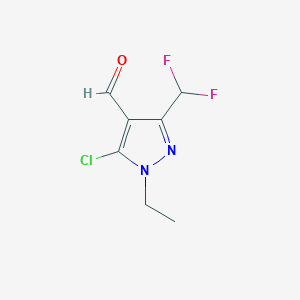
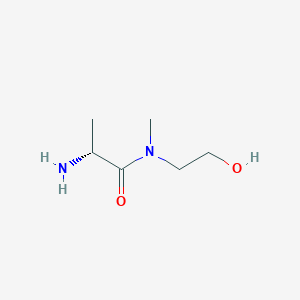

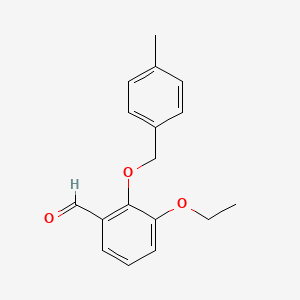
![tert-Butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-1'-carboxylate](/img/structure/B12978755.png)
